molecular formula C12H16N2O3 B2588630 N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide CAS No. 433244-17-8

N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide

Cat. No.: B2588630
CAS No.: 433244-17-8
M. Wt: 236.271
InChI Key: PUDQKPMKFFASCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.271. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research into the synthesis and structure of new dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands, including derivatives of N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide, has been conducted. These studies reveal their complex geometries and potential for constructing three-dimensional supramolecular structures through hydrogen bonding and π–π stacking interactions. The anticancer activities of these complexes against tumor cell lines suggest their biomedical application relevance (Zheng et al., 2015).

Intramolecular Hydrogen Bonding

  • The structural investigation of symmetric and non-symmetric oxamides, including this compound derivatives, demonstrated intramolecular three-center hydrogen bonding. These findings contribute to understanding the stabilization mechanisms of these compounds and their potential applications in designing new materials (Martínez-Martínez et al., 1998).

Molecular and Supramolecular Structures

  • The study of the molecular and supramolecular structures of N,N′-bis(substituted)oxamide compounds, including this compound, has led to insights into their geometric configurations and hydrogen bonding patterns. Such research underpins the development of materials with specific properties, such as increased thermal stability, which could be significant for various industrial applications (Wang et al., 2016).

Anticancer Activities and DNA Interactions

  • Investigations into bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide, including derivatives similar to this compound, have explored their cytotoxicities, interactions with DNA and proteins, and potential as anticancer agents. These studies provide a basis for further exploration of such complexes in therapeutic applications (Li et al., 2012).

Reactivity and Polymer Application

  • Research on the reactivity of oxamide and N,N′‐bis(2‐hydroxypropyl)oxamide with propylene carbonate highlights their potential application in the synthesis of polyol components for manufacturing thermally stable foamed polyurethane plastics. This application is particularly relevant for the development of materials with enhanced performance characteristics (Zarzyka-Niemiec, 2011).

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-4-2-5-10(8-9)14-12(17)11(16)13-6-3-7-15/h2,4-5,8,15H,3,6-7H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDQKPMKFFASCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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